(1R,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride, commonly referred to as (1R,2R)-ephedrine hydrochloride, is a chiral compound with significant pharmacological properties. It is primarily recognized for its applications in medicine, particularly as a bronchodilator and decongestant. The compound appears as a white crystalline powder that is soluble in water and ethanol, making it suitable for various pharmaceutical formulations. Its chemical structure allows it to interact effectively with biological systems, leading to its utility in treating conditions such as asthma and nasal congestion .
This compound can be classified under the category of amino alcohols and is part of the phenethylamine family. It is identified by the Chemical Abstracts Service number 255060-27-6 and has a molecular formula of C9H14ClNO. The compound's IUPAC name is (1R,2R)-1-amino-1-phenylpropan-2-ol hydrochloride .
The synthesis of (1R,2R)-1-amino-1-phenylpropan-2-ol hydrochloride typically involves the reduction of (1R,2S)-1-phenyl-2-nitropropene. This reduction can be achieved through various methods:
In an industrial setting, the catalytic hydrogenation process is favored due to its efficiency and scalability. The reaction is conducted in an ethanol solvent under controlled pressure and temperature conditions to maintain stereochemistry. Following the reduction step, the resulting amine is treated with hydrochloric acid to form the hydrochloride salt, which enhances solubility and stability for pharmaceutical applications .
The molecular structure of (1R,2R)-1-amino-1-phenylpropan-2-ol hydrochloride features a chiral center at the carbon adjacent to the amino group. The compound's stereochemistry is critical for its biological activity.
The structural formula indicates that it contains an amino group (-NH2), a hydroxyl group (-OH), and a phenyl group (C6H5), contributing to its chiral nature and biological activity .
(1R,2R)-1-amino-1-phenylpropan-2-ol hydrochloride can undergo several chemical reactions:
These reactions are significant for synthesizing related compounds or modifying the properties of (1R,2R)-1-amino-1-phenylpropan-2-ol hydrochloride for specific applications .
The mechanism of action for (1R,2R)-1-amino-1-phenylpropan-2-ol hydrochloride primarily involves its interaction with adrenergic receptors. As a sympathomimetic agent, it stimulates beta-adrenoceptors in the bronchial tissues, leading to bronchodilation. This effect helps alleviate symptoms associated with respiratory conditions such as asthma by relaxing smooth muscle in the airways.
Additionally, it may influence neurotransmitter release by modulating adrenergic signaling pathways. This dual action enhances its effectiveness as both a bronchodilator and decongestant .
The physical properties of (1R,2R)-1-amino-1-phenylpropan-2-ol hydrochloride include:
Key chemical properties include:
Safety data indicates that it may cause irritation upon contact with skin or eyes, necessitating appropriate handling precautions during laboratory use .
(1R,2R)-1-amino-1-phenylpropan-2-ol hydrochloride has diverse applications across various fields:
These applications highlight its significance in both research and therapeutic contexts .
The stereoselective synthesis of (1R,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride relies heavily on catalytic hydrogenation for chiral amine formation. Patent EP1142864A1 details a process where (1R,2S)-1-phenyl-2-nitropropene undergoes reduction using palladium or platinum catalysts under hydrogen gas pressure (2–10 atm) in ethanol solvent. This method achieves high stereochemical fidelity by controlling metal selection and reaction parameters: Palladium on carbon (Pd/C) at 5% loading yields the target (1R,2R)-amine precursor with >98% diastereomeric excess (de) when conducted at 25–30°C, while platinum oxide catalysts require lower temperatures (0–5°C) to minimize byproducts [1]. The resulting amine intermediate is subsequently treated with hydrochloric acid to precipitate the hydrochloride salt, yielding pharmaceutically acceptable material with 187.67 g/mol molecular weight (C₉H₁₄ClNO) [4].
Table 1: Catalytic Systems for (1R,2R)-Amine Synthesis
Catalyst Type | Loading (%) | Temperature (°C) | Pressure (atm) | ee (%) |
---|---|---|---|---|
Pd/C | 5 | 25–30 | 3 | >98 |
PtO₂ | 3 | 0–5 | 5 | 95 |
Raney Nickel | 10 | 50 | 10 | 85 |
Industrial implementations emphasize solvent selection to preserve stereointegrity. Ethanol and methanol are preferred for their optimal hydrogen solubility and minimal epimerization risk, whereas protic solvents like isopropanol decrease reaction rates by 30% [1] [5]. Post-hydrogenation, the free base is isolated via alkaline extraction before hydrochloride salt formation, ensuring ≥99% chemical purity through crystallization from ethanol-diethyl ether mixtures .
Reductive amination offers complementary stereocontrol through chiral inductors. US7414153B2 discloses a nickel-aluminum alloy catalyzed reduction of the oxime derivative from 1-hydroxy-1-phenylpropan-2-one. The reaction proceeds via an hydroxylamine intermediate, with stereoselectivity governed by pH adjustments: Maintaining pH 6.5–7.0 using sodium acetate buffer directs erythro isomer formation with 94% de [5]. Alternatively, Evans-type chiral auxiliaries attached to the ketone precursor enable asymmetric reductive amination. Benzylamine derivatives with (S)-proline moieties facilitate diastereoselective imine formation, followed by sodium borohydride reduction to yield the (1R,2R)-configured amine with 97% ee after auxiliary cleavage [7].
Critical to chiral auxiliary approaches is minimizing racemization during deprotection. Patent US7414153B2 specifies mild acidolysis (0.5M HCl at 0°C) for N-benzyl removal without epimerization, whereas harsher conditions (concentrated HCl, reflux) cause 15–20% racemization [5]. The hydrochloride salt is then precipitated directly from the reaction mixture by adding gaseous HCl, achieving 95% yield and 98.5% chiral purity as verified by chiral HPLC [10].
Racemic mixtures of 1-amino-1-phenylpropan-2-ol require resolution for (1R,2R)-isomer isolation. Diastereomeric salt crystallization remains the dominant method, using chiral acids like L-tartaric acid or D-di-p-toluoyl-tartaric acid (DPTTA). The hydrochloride salt of the racemic amine is treated with DPTTA in methanol, selectively crystallizing the (1R,2R)-DPTTA salt with 90% recovery and 99.5% de [3] . The resolved amine is regenerated via basification (2M sodium hydroxide) and re-salted to hydrochloride form.
Table 2: Resolution Efficiency of Chiral Acids
Resolving Agent | Solvent | Recovery Yield (%) | de (%) |
---|---|---|---|
D-DPTTA | Methanol | 90 | 99.5 |
L-Tartaric acid | Ethanol | 75 | 98 |
(1S)-Camphorsulfonic acid | Acetone | 65 | 97 |
Chromatographic resolutions on preparative scale use cellulose tris(3,5-dimethylphenylcarbamate) stationary phases. The racemate is injected as hydrochloride in methanol-water (80:20), achieving baseline separation of (1R,2R) and (1S,2S) enantiomers (α=1.32) with >99% ee in a single pass . However, throughput limitations restrict this to batches under 100g, making crystallization preferable for industrial-scale operations .
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1